6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine
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Overview
Description
6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine is an organic heterobicyclic compound, an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.
Scientific Research Applications
Nickel(II) and Cobalt(II) Complexes with Thieno Pyrimidines
Research has explored the creation of Nickel(II) and Cobalt(II) complexes using thieno[2,3-d]pyrimidines, like 6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine. These complexes were analyzed for their structural properties and potential applications in various fields, including materials science and catalysis (Tsiveriotis et al., 1994).
GnRH Receptor Antagonists
Thieno[2,3-d]pyrimidines have been studied for their role as GnRH receptor antagonists, with potential applications in treating reproductive diseases. The research emphasizes the importance of specific substituents for receptor binding activity, which can be crucial for developing effective treatments (Guo et al., 2003).
Novel Synthesis Methods
New methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed. This research is significant for the synthesis of various thieno[2,3-d]pyrimidine derivatives with potential applications in pharmaceutical and chemical industries (Santilli et al., 1971).
Antitumor Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines. This highlights their potential as a basis for developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Insecticidal and Acaricidal Evaluation
Thieno[2,3-d]pyrimidines have been used in designing novel compounds with significant insecticidal and acaricidal activities. Such research is crucial for developing new, more effective agricultural chemicals (Zhang et al., 2019).
Antimicrobial and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties, showcasing their potential in the development of new therapeutic agents (Tolba et al., 2018).
properties
Product Name |
6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-benzyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-13-9-14-15(18-11(2)19-16(14)20-13)17-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18,19) |
InChI Key |
XMEMQJRLEKJRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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